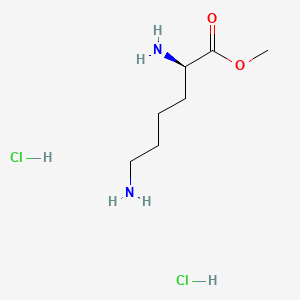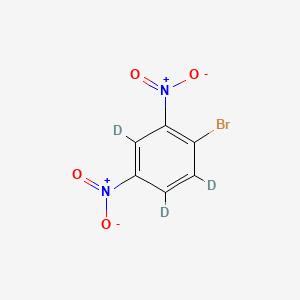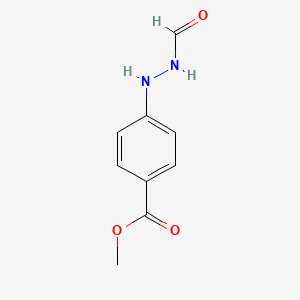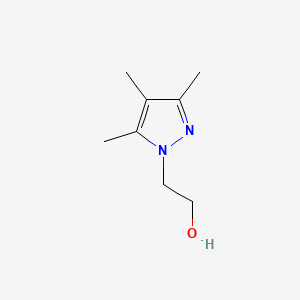
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is an organic compound characterized by a pyrazole ring substituted with three methyl groups and an ethanol group
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole-bearing compounds, it can be inferred that the compound may interfere with the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound’s molecular weight (15421) and its solid physical form suggest that it may have good bioavailability .
Result of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Action Environment
The compound is recommended to be stored in a dry room temperature environment, suggesting that moisture and temperature may affect its stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3,4,5-trimethyl-1H-pyrazole, which can be synthesized from acetylacetone and hydrazine hydrate under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate. This step introduces the ethanol group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethane.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol: Contains fewer methyl groups, which may affect its steric and electronic properties.
2-(4-methyl-1H-pyrazol-1-yl)ethanol: The position of the methyl group can influence the compound’s reactivity and interactions.
Uniqueness
2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of three methyl groups on the pyrazole ring, which can significantly impact its chemical behavior and potential applications. The specific arrangement of these groups can enhance its stability, reactivity, and binding properties compared to similar compounds.
Propiedades
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h11H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPHJXHXIBPQFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
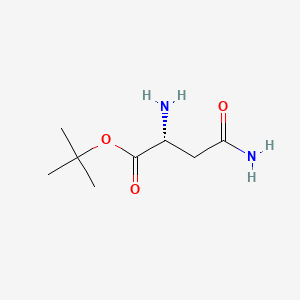

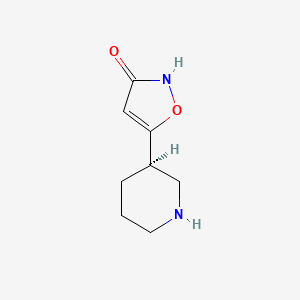

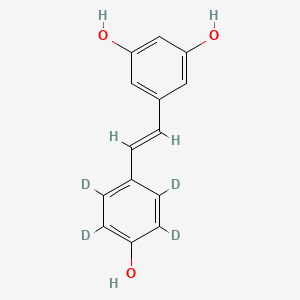
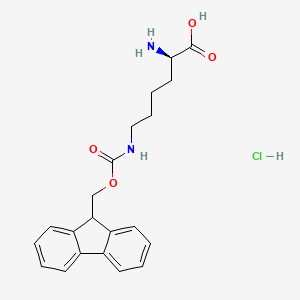
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-glutamic Acid](/img/structure/B592775.png)
![(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B592776.png)

